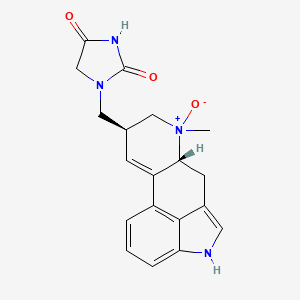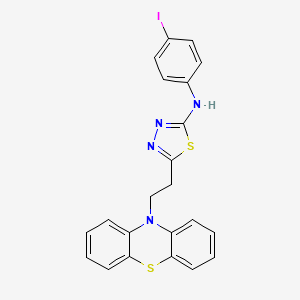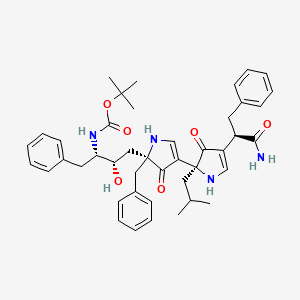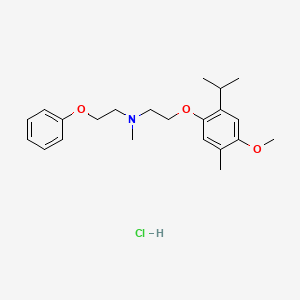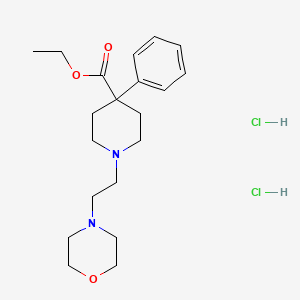
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is an organic compound with the molecular formula C₇H₁₂O₂. It belongs to the class of lactones, which are cyclic esters. This compound is notable for its structural features, including a tetrahydropyran ring with two methyl groups at the 5 and 6 positions in a cis configuration. Lactones like this one are often found in natural products and have various applications in synthetic chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diels-Alder Reaction: One common method for synthesizing 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- involves a Diels-Alder reaction between a diene and a dienophile. For instance, 1,3-butadiene can react with methyl acrylate under thermal conditions to form the desired lactone.
Hydrogenation: Another approach involves the hydrogenation of 5,6-dimethyl-2H-pyran-2-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and efficient catalysts can optimize the process, making it scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. This can be achieved using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing larger organic frameworks.
Biology
This compound has been studied for its potential biological activities
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Lactones are often investigated for their anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the production of fragrances and flavorings due to its pleasant odor. It is also used as a precursor in the synthesis of polymers and other materials.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: This is the trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Another lactone with a similar structure but different substitution pattern.
Uniqueness
The cis configuration of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl- imparts unique chemical properties, such as specific reactivity patterns and biological activities. This makes it distinct from its trans isomer and other related compounds, which may have different physical and chemical behaviors.
Propiedades
| 24405-15-0 | |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(5S,6S)-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
HAXARIVGMMVELD-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CCC(=O)O[C@H]1C |
SMILES canónico |
CC1CCC(=O)OC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



